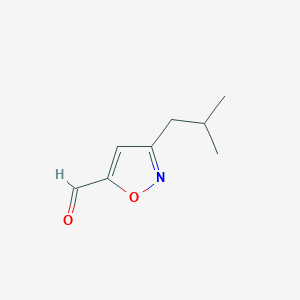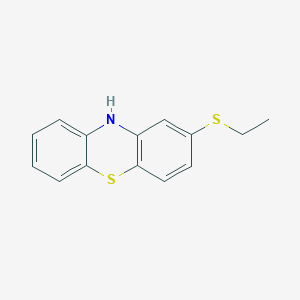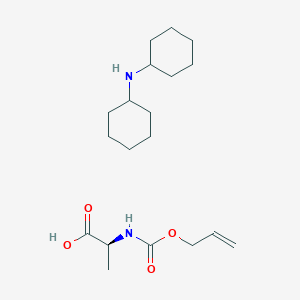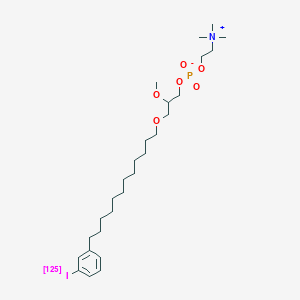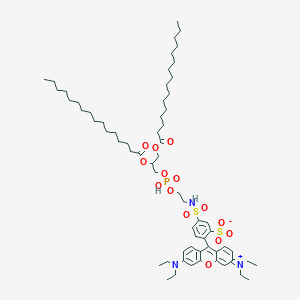![molecular formula C6H9Br B054522 Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 113555-33-2](/img/structure/B54522.png)
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is not fully understood. However, it has been suggested that it may act as an alkylating agent, which can covalently modify nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the disruption of cellular processes and ultimately cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) in lab experiments is its unique chemical structure, which can lead to the formation of novel compounds with unique properties. However, one limitation is its cytotoxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI). One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, its potential use in the development of new materials with unique properties can also be explored. Finally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications.
Synthesemethoden
The synthesis of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction leads to the formation of a mixture of two diastereomers, namely (1α,2α,4α)-2-bromobicyclo[2.2.0]hexane and (1β,2β,4β)-2-bromobicyclo[2.2.0]hexane. The diastereomers can be separated by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it has been used as a building block for the synthesis of various biologically active compounds. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been explored for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
113555-33-2 |
|---|---|
Produktname |
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) |
Molekularformel |
C6H9Br |
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
(1R,2R,4R)-2-bromobicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
MWKUJRCRSYJQCP-HSUXUTPPSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]1C[C@H]2Br |
SMILES |
C1CC2C1CC2Br |
Kanonische SMILES |
C1CC2C1CC2Br |
Synonyme |
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



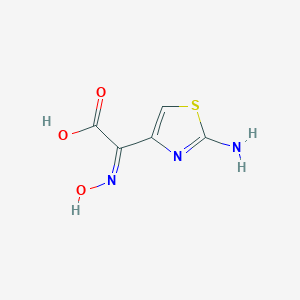
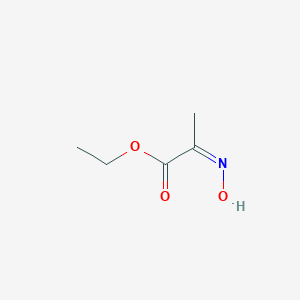
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
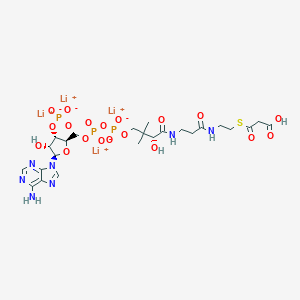
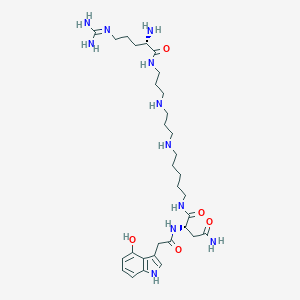
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
